
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline is a compound that belongs to the class of fluorinated pyridines and isoquinolines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine in the pyridine ring enhances the compound’s stability and reactivity, making it a subject of interest in medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting with the preparation of the fluoropyridine and isoquinoline precursors. One common method involves the use of the Balz-Schiemann reaction to introduce the fluorine atom into the pyridine ring . The isoquinoline moiety can be synthesized through various cyclization reactions. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Wirkmechanismus
The mechanism of action of 1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
1-(6-Fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline can be compared with other fluorinated pyridines and isoquinolines:
2-Fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.
3-Fluoropyridine: Another isomer with distinct chemical properties and uses.
6-Fluoroisoquinoline: Shares the isoquinoline core but differs in the position of the fluorine atom, leading to variations in biological activity and chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties.
Eigenschaften
Molekularformel |
C16H13FN2O2 |
|---|---|
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
1-(6-fluoropyridin-3-yl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C16H13FN2O2/c1-20-13-7-10-5-6-18-16(12(10)8-14(13)21-2)11-3-4-15(17)19-9-11/h3-9H,1-2H3 |
InChI-Schlüssel |
UVJMYCWJHFESGM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C3=CN=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


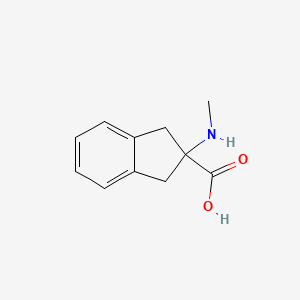
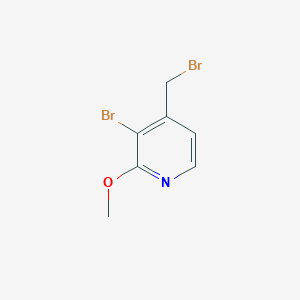
![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
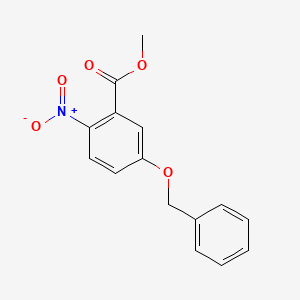
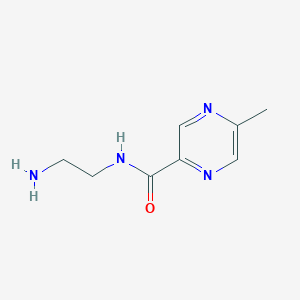
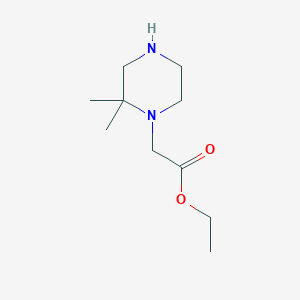
![Methyl 3-(2-methoxyquinolin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B13873741.png)
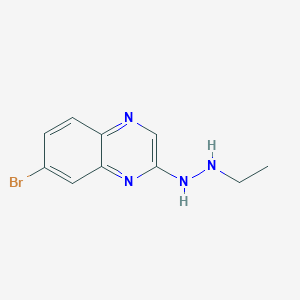
![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
